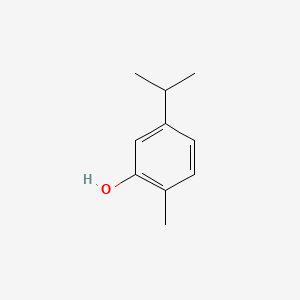

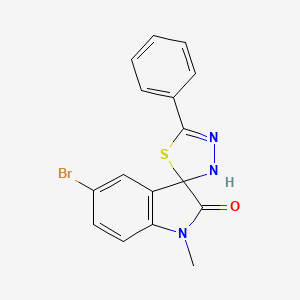

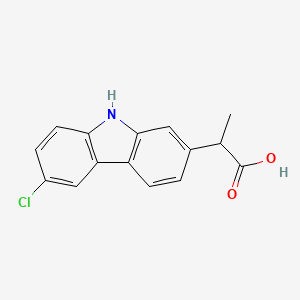

![molecular formula C26H28N4O2 B1668653 N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide CAS No. 1130067-34-3](/img/structure/B1668653.png)

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

Overview

Description

CAY10594 is a potent inhibitor of phospholipase D2 (PLD2), an enzyme involved in the hydrolysis of phospholipids to produce phosphatidic acid, a key signaling molecule. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and liver injury.

Scientific Research Applications

CAY10594 has a wide range of applications in scientific research:

Cancer Biology: It inhibits the invasive migration of breast cancer cells, making it a valuable tool for studying cancer metastasis.

Liver Injury: The compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis.

Cell Signaling: As a PLD2 inhibitor, it is used to study the role of phosphatidic acid in cellular signaling pathways.

Drug Development: CAY10594 serves as a lead compound for developing new therapeutic agents targeting PLD2.

Mechanism of Action

CAY10594 exerts its effects by inhibiting the activity of phospholipase D2 (PLD2). This inhibition prevents the hydrolysis of phospholipids to produce phosphatidic acid, thereby disrupting downstream signaling pathways involved in cell migration, proliferation, and survival. The compound specifically regulates the phosphorylation of GSK-3β and JNK, which are critical in the pathogenesis of liver injury and cancer cell invasion .

Future Directions

Biochemical Analysis

Biochemical Properties

CAY10594 plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2 (PLD2). PLD2 is an enzyme that cleaves phospholipids to produce phosphatidic acid, a second messenger involved in various cellular processes. CAY10594 inhibits PLD2 with an IC50 of 140 nM in vitro and 110 nM in cells . At higher concentrations, it also inhibits PLD1, another isoform of phospholipase D, with an IC50 of 5.1 μM in vitro and 1.0 μM in cells . By inhibiting PLD2, CAY10594 disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways.

Cellular Effects

CAY10594 has been shown to have significant effects on various cell types and cellular processes. In hepatocytes, CAY10594 ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This compound blocks GSK-3β (Serine 9)/JNK phosphorylation, reducing sustained JNK activation in the cytosol and mitochondria of hepatocytes . Additionally, CAY10594 inhibits the invasive migration of breast cancer cells in transwell assays, suggesting its potential in blocking tumor cell invasion .

Molecular Mechanism

The molecular mechanism of CAY10594 involves its binding interactions with PLD2, leading to enzyme inhibition. By inhibiting PLD2, CAY10594 prevents the production of phosphatidic acid, a key second messenger in various signaling pathways . This inhibition results in the downregulation of GSK-3β/JNK phosphorylation, which is crucial in the pathogenesis of acetaminophen-induced liver injury . The compound’s ability to block JNK phosphorylation at the early phase by inhibiting GSK-3β phosphorylation further supports its protective effects against acute liver injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CAY10594 have been observed to change over time. The compound has shown stability and efficacy in blocking acute liver injury in a dose-dependent manner, with almost complete inhibition observed at 8 mg/kg . The administration of CAY10594 significantly recovers GSH levels at 6 hours post acetaminophen challenge, indicating its rapid action in mitigating liver injury . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and efficacy suggest potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

In animal models, the effects of CAY10594 vary with different dosages. The compound has demonstrated dose-dependent inhibition of acetaminophen-induced acute liver injury, with almost complete inhibition observed at 8 mg/kg . At this dosage, CAY10594 significantly attenuates liver damage and enhances survival rates in mice challenged with acetaminophen . Higher doses may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited.

Metabolic Pathways

CAY10594 is involved in metabolic pathways related to the inhibition of PLD2. By blocking PLD2 activity, the compound disrupts the production of phosphatidic acid, affecting downstream signaling pathways . This inhibition has implications for metabolic flux and metabolite levels, particularly in the context of liver injury and cancer cell invasion .

Transport and Distribution

The transport and distribution of CAY10594 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

CAY10594’s subcellular localization is primarily associated with its target enzyme, PLD2. The compound’s inhibition of PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . This localization is crucial for its activity and function, as it allows CAY10594 to effectively inhibit PLD2 and disrupt downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10594 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and spirocyclization.

Industrial Production Methods

Industrial production of CAY10594 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes.

Chemical Reactions Analysis

Types of Reactions

CAY10594 primarily undergoes reactions typical of amides and spirocyclic compounds. These include:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

Hydrolysis: Produces carboxylic acids and amines.

Oxidation: Yields oxidized derivatives of the naphthalene ring.

Substitution: Results in substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

CAY10593: Another PLD inhibitor, but less potent compared to CAY10594.

Halopemide: A non-specific PLD antagonist with broader activity but lower specificity.

Uniqueness

CAY10594 is unique due to its high potency and selectivity for PLD2. It has an IC50 value of 140 nM in vitro and 110 nM in cells, making it more effective than other PLD inhibitors . This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects.

properties

IUPAC Name |

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648719 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1130067-34-3 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

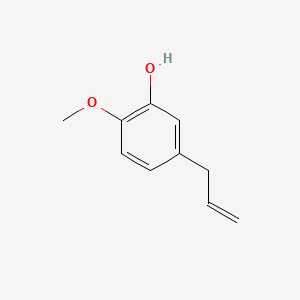

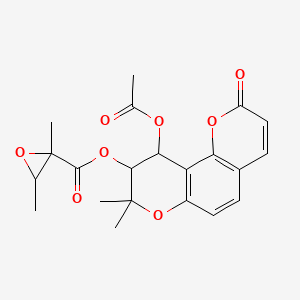

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)